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Compound of Interest

Compound Name: 2,5-Dimethylfuran

Cat. No.: B142691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties

of 2,5-Dimethylfuran (DMF), a promising biofuel and versatile chemical intermediate. The

information is compiled from experimental and computational studies, presented in a structured

format to facilitate understanding and application in research and development.

Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic and physical properties of 2,5-
Dimethylfuran.

Table 1: Core Thermodynamic Properties of 2,5-Dimethylfuran

Property Value Conditions Source

Standard Enthalpy of

Formation (Gas, ΔfH°)
-124.6 ± 6 kJ/mol 298.15 K

Computational (Feller-

Petersen-Dixon

method)[1]

-128.1 ± 1.1 kJ/mol 298.15 K Experimental[1]

Enthalpy of

Vaporization (ΔvapH)
31.91 kJ/mol 20 °C (293.15 K) [2]

Calorific Value (Liquid) 33.7 MJ/kg - [2]
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Table 2: Physical Properties of 2,5-Dimethylfuran

Property Value Conditions Source

Molecular Formula C₆H₈O - [3][4][5][6]

Molar Mass 96.13 g/mol - [2][7]

Boiling Point
92-94 °C (365.15-

367.15 K)
760 mmHg [2][7][8]

Melting Point -62 °C (211.15 K) - [2]

Density 0.903 g/mL 25 °C (298.15 K)

0.8897 g/cm³ - [2]

Vapor Pressure 53 mmHg 72 °F (295.37 K) [7]

174 mmHg 124 °F (324.26 K) [7]

404 mmHg 167 °F (348.15 K) [7]

Research Octane

Number (RON)
119 - [2]

Table 3: Gas-Phase Heat Capacity (Cp,gas) of 2,5-Dimethylfuran at 1 bar[9]
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Temperature (K) Cp,gas (J/mol·K)

50 40.59

100 58.56

150 72.19

200 84.92

273.15 106.12

298.15 113.95

300 114.54

400 145.91

500 174.01

600 197.65

700 217.37

800 233.93

900 247.95

1000 259.88

1100 270.08

1200 278.82

1300 286.34

1400 292.83

1500 298.45

Note: Data for standard molar entropy (S°) and liquid-phase heat capacity (Cp,liquid) were not

explicitly available in the reviewed public literature. The NIST / TRC Web Thermo Tables, a

subscription-based service, is a potential source for this information.[3]

Experimental and Computational Protocols
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Detailed experimental procedures for determining the thermodynamic properties of 2,5-
Dimethylfuran are not extensively published. However, the methodologies employed are

standard in thermochemistry.

2.1. Computational Determination of Enthalpy of Formation

A high-level ab initio thermochemical technique, the Feller-Petersen-Dixon (FPD) method, has

been used to calculate the enthalpy of formation of 2,5-Dimethylfuran.[1] This computational

approach involves the following key steps:

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation.

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated to

determine the zero-point vibrational energy (ZPVE).

Electronic Energy Calculation: High-level coupled-cluster theory, such as CCSD(T)-F12b, is

used with a series of increasingly large basis sets (e.g., cc-pVQZ-F12).

Extrapolation to the Complete Basis Set (CBS) Limit: The calculated energies are

extrapolated to the CBS limit to minimize basis set truncation errors.

Corrections: Several corrections are applied to the total atomization energies, including:

Core/valence electron correlation

Scalar relativistic effects

Higher-order correlation effects

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then

derived from the calculated total atomization energies.

2.2. Experimental Determination of Thermophysical Properties

Density and Speed of Sound: These properties for liquid 2,5-Dimethylfuran have been

measured using a vibrating U-tube densitometer.[10][11][12] This instrument measures the

oscillation period of a U-shaped tube filled with the sample, which is directly related to the
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density of the liquid. The speed of sound is determined by measuring the transit time of a

sound wave through the sample within the instrument.

Vapor Pressure: While specific details for 2,5-Dimethylfuran are not provided, vapor

pressure is typically measured using static or dynamic methods.

Static Method: A degassed sample is placed in a thermostatted vessel connected to a

pressure measuring device. The system is evacuated, and the pressure of the vapor in

equilibrium with the liquid is measured at different temperatures.

Dynamic Method: This involves measuring the boiling point of the liquid at different

externally controlled pressures.

Calorimetry for Enthalpy of Combustion and Heat Capacity:

Enthalpy of Combustion: This is determined using a bomb calorimeter. A known mass of

the substance is completely combusted in a high-pressure oxygen environment within a

sealed container (the "bomb"). The heat released by the combustion is absorbed by a

surrounding water bath, and the temperature change of the water is measured to calculate

the enthalpy of combustion. The standard enthalpy of formation can then be derived from

the enthalpy of combustion.

Heat Capacity: Adiabatic or differential scanning calorimetry (DSC) are common

techniques. In adiabatic calorimetry, a known amount of heat is supplied to the sample in a

thermally isolated environment, and the resulting temperature change is measured. In

DSC, the difference in the amount of heat required to increase the temperature of a

sample and a reference is measured as a function of temperature.

Visualizations
Diagram 1: Computational Workflow for Enthalpy of Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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